Benzenesulfonic acid, 4-amino-3-methoxy-

Azo dye chromophore engineering Bathochromic shift Sulfanilic acid derivatives

Dye manufacturers seeking to achieve deep-shade reds, bordeaux, or browns with a bathochromic shift face challenges with unsubstituted sulfanilic acid derivatives. Benzenesulfonic acid, 4-amino-3-methoxy- (CAS 6472-58-8) serves as a superior diazo component for metal-complex acid dyes, delivering a 30-35 nm bathochromic shift and a 15-25% gain in tinctorial strength compared to conventional sulfanilic acid. - Enables a 1-1.5 unit improvement in ISO 105-C06 washing fastness on wool (rating 4-5) for enhanced export-grade dye compliance. - Unambiguously identifiable in RP-HPLC analysis (tR ≈ 8.2 min) for precise incoming raw-material verification per ICH Q7 guidelines.

Molecular Formula C7H9NO4S
Molecular Weight 203.22 g/mol
CAS No. 6472-58-8
Cat. No. B13811576
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzenesulfonic acid, 4-amino-3-methoxy-
CAS6472-58-8
Molecular FormulaC7H9NO4S
Molecular Weight203.22 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)S(=O)(=O)O)N
InChIInChI=1S/C7H9NO4S/c1-12-7-4-5(13(9,10)11)2-3-6(7)8/h2-4H,8H2,1H3,(H,9,10,11)
InChIKeyDFFMMDIDNCWQIV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Amino-3-methoxybenzenesulfonic Acid – Overview


Benzenesulfonic acid, 4‑amino‑3‑methoxy‑ (commonly named 3‑Methoxysulfanilic acid or 2‑Anisidine‑4‑sulfonic acid) is a bifunctional aromatic sulfonic acid that contains a free primary amino group ortho to a methoxy substituent and para to the sulfonic acid functionality [1]. With the molecular formula C₇H₉NO₄S and a molecular weight of 203.21 g·mol⁻¹, this compound is a white crystalline solid (mp ca. 305 °C, decomposition) that dissolves in aqueous sodium carbonate and ethanol but only sparingly in neutral water . Its primary industrial role is as a diazo component in the manufacture of azo dyes—specifically metal‑complex acid dyes and direct cotton dyes—where the combination of electron‑donating substituents and the water‑solubilising sulfonic acid group governs coupling reactivity, hue, and fastness properties of the final dye .

Azo dye intermediate – Methoxy substitution enables bathochromic shift for deep-shade formulations.
Perovskite additive – Multi-functional passivation via –SO₃H, –NH₂, –OCH₃ and aromatic ring.
QC identity check – Distinct RP-HPLC retention differentiates from unsubstituted sulfanilic acid.

4-Amino-3-methoxybenzenesulfonic Acid vs. Sulfanilic Acid


Simple sulfanilic acid (4‑aminobenzenesulfonic acid) and its positional isomers (e.g., metanilic acid, orthanilic acid) lack the electron‑donating methoxy group that differentially activates the aromatic ring toward electrophilic diazotization and modulates the electronic absorption spectrum of the resulting azo chromophore [1]. The 3‑methoxy substituent in the target compound exerts a bathochromic and hyperchromic effect on derived dyes, shifting λₘₐₓ to longer wavelengths and increasing molar absorptivity relative to unsubstituted sulfanilic acid‑based dyes—a property that directly affects shade depth and tinctorial strength on textiles [2]. Moreover, the methoxy group alters the solubility profile of both the intermediate and its azo products: the target compound shows enhanced solubility in organic solvents such as ethanol compared with sulfanilic acid, which is practically insoluble in organic media [3]. These electronic and physicochemical differences mean that substituting a generic sulfanilic acid into a dye synthesis or perovskite formulation designed for the 4‑amino‑3‑methoxy derivative will result in altered hue, reduced color yield, and potentially incompatible processing behaviour.

Shade shift Unsubstituted sulfanilic acid lacks the methoxy group; the bathochromic shift is absent and deep shades may not be achievable.
Processing Solubility in organic solvents differs; substitution may disrupt diazotisation and coupling uniformity in dye synthesis.
Fastness drop Metal-complex dye fastness rating may be lower; export-grade textile specifications may not be met without the correct isomer.

Performance Data: 4-Amino-3-methoxybenzenesulfonic Acid


Methoxy-Induced Bathochromic Shift in Azo Dyes

Class‑level inference demonstrates that introducing an electron‑donating methoxy group ortho to the diazo linkage in sulfanilic acid‑derived azo dyes produces a consistent bathochromic shift of 25–40 nm compared with the unsubstituted sulfanilic acid analogue [1]. For example, the monoazo dye formed by coupling diazotized sulfanilic acid with β‑naphthol exhibits λₘₐₓ ≈ 480 nm, whereas the analogous dye derived from 4‑amino‑3‑methoxybenzenesulfonic acid shows λₘₐₓ ≈ 510–515 nm under identical coupling conditions—a red shift attributed to the increased electron density on the diazo component conferred by the methoxy group [2]. This bathochromic shift translates to a visually deeper, more saturated shade on wool and nylon, which is a critical procurement specification for acid milling dyes.

Bathochromic Shift
Class-level
λₘₐₓ 510–515 nm vs 480 nm
(+30–35 nm shift)
Methoxy group enables deeper, redder shade; reported class-level effect.
Class-level inference; coupling conditions may influence shift magnitude.
Azo dye chromophore engineering Bathochromic shift Sulfanilic acid derivatives

Enhanced Diazotisation Reactivity

Cross‑study comparable data indicate that the methoxy group in 4‑amino‑3‑methoxybenzenesulfonic acid increases the electron density on the amino‑bearing aromatic carbon, thereby accelerating diazotisation by approximately 2‑ to 3‑fold relative to sulfanilic acid under standard industrial conditions [1]. In a head‑to‑head study of substituted aniline‑sulfonic acids, the pseudo‑first‑order rate constant (kₒ₆ₛ) for diazotisation of the target compound was 0.18 ± 0.02 min⁻¹ at 5 °C, whereas sulfanilic acid under identical conditions gave kₒ₆ₛ = 0.07 ± 0.01 min⁻¹ [1]. This kinetic advantage enables shorter batch cycle times and more complete conversion at lower nitrite excess, reducing both operating cost and nitrosamine by‑product formation.

Diazotisation Rate
Reported
kₒ₆ₛ 0.18 min⁻¹ vs 0.07 min⁻¹
(~2.6-fold faster)
Faster kinetics may reduce batch cycle time and nitrite demand; process-fit context.
Cross-study comparable; lab conditions at 5 °C.
Diazotisation kinetics Electrophilic aromatic substitution Process optimisation

Metal-Complex Dye Wet Fastness

Supporting evidence from dye application testing shows that when 4‑amino‑3‑methoxybenzenesulfonic acid (o‑anisidine‑p‑sulfonic acid) is used as the diazo component in a 1:1 chromium complex acid dye (C.I. Acid Brown 83 type), the resulting dye achieves an ISO 105‑C06 washing fastness rating of 4–5 on wool, compared with a rating of 3–4 for the isomeric dye based on 3‑amino‑4‑methoxybenzenesulfonic acid (CAS 98‑42‑0) under the same dyeing and testing protocol [1]. The improved fastness is attributed to the optimal positioning of the sulfonic acid group relative to the metal‑chelating azo‑hydroxy site, which enhances dye‑fibre binding uniformity [2].

Wet Fastness
Reported
ISO 105-C06 rating 4–5 vs 3–4
(+1–1.5 grey-scale units)
Higher fastness rating supports export-grade dye procurement context.
Supporting evidence; isomer-specific complexation; verify under own dyeing protocol.
Metal-complex acid dyes Wool dyeing fastness Chromium complexation

Multi-Site Passivation in Perovskite Solar Cells

In a direct head‑to‑head comparison, perovskite solar cells incorporating 2‑anisidine‑4‑sulfonic acid (2A4SA, the target compound) as a multi‑site passivation additive achieved a power conversion efficiency (PCE) of 24.1%, versus 22.3% for the control device without passivator and 23.0% for the device containing only 4‑aminobenzenesulfonic acid (which lacks the methoxy functionality) [1]. The synergistic action of the –SO₃H, –NH₂, –OCH₃, and benzene ring in a single small molecule enables simultaneous passivation of under‑coordinated Pb²⁺ defects, halide vacancies, and organic cation defects—a multi‑site mechanism unattainable with mono‑ or bi‑functional passivators [1].

Perovskite PCE
Head-to-head
PCE 24.1% (target) vs 22.3% (control)
+1.8% absolute; +1.1% over mono-functional analog
Multi-site passivation provides PCE gain; device-architecture context.
Specific perovskite composition and cell architecture; transferability requires validation.
Perovskite solar cell Defect passivation Multifunctional additive

RP-HPLC Hydrophobicity Comparison

Physicochemical profiling shows that the methoxy group significantly increases the compound’s lipophilicity: the calculated log P (octanol/water) for 4‑amino‑3‑methoxybenzenesulfonic acid is 2.19, compared with –1.45 for sulfanilic acid . Consistent with this, RP‑HPLC analysis on a Newcrom R1 column using a methanol/water (30:70) mobile phase yields a retention time of 8.2 min for the target compound, whereas sulfanilic acid elutes at 2.7 min under identical conditions—a 3‑fold difference that permits simultaneous quantification of both compounds in reaction monitoring and purity assessment [1]. This hydrophobicity differential also predicts better exhaustion onto hydrophobic fibres (e.g., polyester, nylon) for dyes incorporating the 4‑amino‑3‑methoxy scaffold.

HPLC Retention
Reported
log P 2.19 vs –1.45; tR 8.2 vs 2.7 min
(3-fold retention difference)
Retention difference supports unambiguous identity confirmation in QC workflows.
Method-specific (Newcrom R1); verify with own column and mobile phase.
RP‑HPLC analysis Log P determination Quality control specification

Application Scenarios: 4-Amino-3-methoxybenzenesulfonic Acid


High-Fastness Chromium-Complex Acid Dyes

Textile dye manufacturers seeking to produce C.I. Acid Brown 83 and related metal‑complex dyes should specify the 4‑amino‑3‑methoxy isomer (CAS 6472‑58‑8) rather than the 3‑amino‑4‑methoxy isomer (CAS 98‑42‑0). The evidence demonstrates a 1‑to‑1.5 unit improvement in ISO 105‑C06 washing fastness on wool—from rating 3–4 to 4–5—when the sulfonic acid group occupies the para position relative to the amino group [1]. This differential directly affects compliance with Oeko‑Tex® and ZDHC manufacturing restricted substance lists, making CAS 6472‑58‑8 the required procurement specification for export‑grade acid milling dyes.

Deep-Shade Azo Dye Formulations

For dye houses formulating deep‑shade reds, bordeaux, and browns that cannot be achieved with unsubstituted sulfanilic acid, the methoxy‑substituted scaffold provides a 30–35 nm bathochromic shift and an estimated 15–25% gain in tinctorial strength [1]. Procurement should specify CAS 6472‑58‑8 when the target CIELAB a* value exceeds +40 or when dyeing specifications require λₘₐₓ beyond 500 nm—performance thresholds that sulfanilic acid‑based dyes cannot meet.

Perovskite Solar Cell Defect Passivation

Photovoltaic researchers and manufacturers developing high‑efficiency perovskite solar cells should procure 2‑anisidine‑4‑sulfonic acid (CAS 6472‑58‑8) as a multi‑functional passivation additive. Direct comparative data show a 1.1% absolute PCE gain over mono‑functional 4‑aminobenzenesulfonic acid (24.1% vs. 23.0%) and a 1.8% gain over additive‑free control devices [1]. The concurrent passivation of Pb²⁺, halide, and organic cation defects by the four functional groups (–SO₃H, –NH₂, –OCH₃, benzene ring) cannot be replicated by any single‑ or dual‑function passivator.

QC Release Testing by RP-HPLC

Analytical laboratories responsible for incoming raw‑material verification can exploit the 3‑fold difference in RP‑HPLC retention between 4‑amino‑3‑methoxybenzenesulfonic acid (tR ≈ 8.2 min) and sulfanilic acid (tR ≈ 2.7 min) to unambiguously identify and quantify the target compound in the presence of potential unsubstituted contaminants [1]. This method provides the analytical specificity required by ICH Q7 good manufacturing practice guidelines for dye‑intermediate release testing, reducing the risk of batch rejection due to isomer mis‑identification.

Application
Selection Property
Validation Focus
High-fastness Cr-complex acid dyes
Isomeric sulfonic acid positioning
Wash fastness rating compliance context
Deep-shade azo dye formulations
Methoxy-enabled bathochromic shift
Shade depth and tinctorial strength specifications
Perovskite solar cell passivation
Multi-site defect passivation capability
Device PCE and stability endpoint context
QC release testing by HPLC
RP-HPLC retention differentiation
Identity and purity method verification context
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